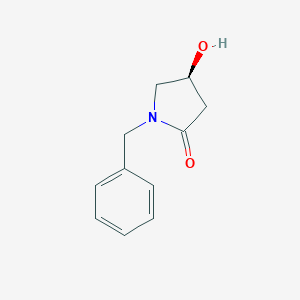

(S)-1-Benzyl-4-hydroxypyrrolidin-2-one

Description

Properties

IUPAC Name |

(4S)-1-benzyl-4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAWUYQBXWYIJM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454245 | |

| Record name | (4S)-1-Benzyl-4-hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191403-66-4 | |

| Record name | (4S)-1-Benzyl-4-hydroxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 191403-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, a chiral pyrrolidinone derivative of interest in medicinal chemistry and drug development. This document summarizes key physical data, details relevant experimental methodologies, and illustrates associated chemical logic and workflows.

Core Physical Properties

This compound is a chiral organic compound. While there is some discrepancy in its reported physical state at room temperature across different commercial suppliers, with some listing it as a liquid and others as a solid, the available data points towards it being a solid with a defined melting point.[1][2]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that a definitive specific rotation value from a peer-reviewed scientific publication has not been identified in the current literature search.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| Melting Point | 107.5-108 °C | [1] |

| Boiling Point | 405 °C | [1] |

| Density | 1.261 g/cm³ | [1] |

| Flash Point | 199 °C | [1] |

| Purity | 95.0% - 97% | [2][3] |

| Storage Temperature | 2-8 °C | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Determination of Optical Rotation

As a chiral compound, this compound will rotate the plane of polarized light. The specific rotation is a characteristic property.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589.3 nm)

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask and analytical balance

Procedure:

-

A solution of the compound is prepared by accurately weighing a sample and dissolving it in a suitable achiral solvent (e.g., methanol, ethanol, or chloroform) to a known concentration in a volumetric flask.

-

The polarimeter is calibrated by filling the sample tube with the pure solvent and setting the reading to zero.

-

The sample tube is then rinsed and filled with the prepared solution, ensuring no air bubbles are present.

-

The observed rotation (α) of the sample is measured.

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (c × l) where:

-

α is the observed rotation in degrees.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used to dissolve the sample. The chemical shifts, splitting patterns, and integration of the peaks provide detailed structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the lactam, and aromatic (C=C) groups would be expected.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity.

Mandatory Visualizations

Signaling Pathway

Pyrrolidinone derivatives have been investigated as inhibitors of various signaling pathways, including those involved in cancer progression. The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) pathway, which is a common target for such inhibitors.[4][5][6]

Caption: Conceptual RTK signaling pathway inhibited by a pyrrolidinone derivative.

Experimental Workflow

The synthesis of a chiral pyrrolidinone derivative typically involves a multi-step process including the formation of the pyrrolidinone ring, introduction of functional groups, and purification. The following diagram outlines a general workflow for such a synthesis.

Caption: A generalized workflow for the synthesis and purification of a chiral pyrrolidinone.

References

- 1. (S)-1-BENZYL-4-HYDROXY-2-PYRROLIDINONE CAS#: 191403-66-4 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 191403-66-4 [sigmaaldrich.com]

- 4. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-1-Benzyl-4-hydroxypyrrolidin-2-one: Chemical Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl-4-hydroxypyrrolidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, stereochemically defined pyrrolidinone core makes it a valuable chiral building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and a detailed, plausible synthetic pathway, including experimental protocols. Spectroscopic and physical property data are summarized for easy reference, and the compound's role as a versatile synthetic intermediate is discussed.

Chemical Structure and Stereochemistry

This compound possesses a five-membered lactam ring, specifically a pyrrolidin-2-one, substituted at the nitrogen atom with a benzyl group and at the 4-position with a hydroxyl group. The stereochemistry at the chiral center, carbon-4, is designated as (S), which is crucial for its application in asymmetric synthesis and its interaction with biological targets.

Chemical Structure:

Caption: Chemical structure of this compound.

Stereochemistry: The "(S)" designation indicates the absolute configuration at the C4 chiral center, dictating a specific three-dimensional arrangement of the hydroxyl group. This stereochemical purity is essential for its use in the synthesis of enantiomerically pure pharmaceutical compounds.

Physicochemical and Spectroscopic Data

| Property | Value |

| IUPAC Name | (4S)-1-benzyl-4-hydroxypyrrolidin-2-one[1] |

| CAS Number | 191403-66-4[1] |

| Molecular Formula | C₁₁H₁₃NO₂[1] |

| Molecular Weight | 191.23 g/mol [1] |

| Appearance | Liquid[1] |

| Purity | ≥95% (commercially available)[1] |

| Storage Temperature | 4°C |

| InChI | InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1[1] |

| SMILES | O=C1C--INVALID-LINK--CN1CC2=CC=CC=C2[1] |

Synthesis

A plausible and efficient enantioselective synthesis of this compound can be achieved through a two-step process starting from the readily available and inexpensive chiral precursor, (S)-malic acid.

Synthetic Workflow:

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of (S)-4-Hydroxypyrrolidin-2-one from (S)-Malic Acid

This procedure is adapted from established methods for the conversion of malic acid to the corresponding hydroxypyrrolidinone.

-

Materials: (S)-Malic acid, Methanol, Sulfuric acid (catalytic), Sodium borohydride, Anhydrous Tetrahydrofuran (THF), Ammonia solution (aqueous).

-

Procedure:

-

Esterification: (S)-Malic acid is first converted to its dimethyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure.

-

Reduction: The crude dimethyl ester is dissolved in anhydrous THF and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Amination and Cyclization: The reaction is carefully quenched with water, and the THF is removed under reduced pressure. The resulting aqueous solution is concentrated and then treated with a concentrated aqueous solution of ammonia. The mixture is heated to induce amination and subsequent intramolecular cyclization to form (S)-4-hydroxypyrrolidin-2-one.

-

Purification: The product is purified by column chromatography on silica gel.

-

Step 2: N-Benzylation of (S)-4-Hydroxypyrrolidin-2-one

This is a standard procedure for the N-alkylation of lactams.

-

Materials: (S)-4-Hydroxypyrrolidin-2-one, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Benzyl bromide.

-

Procedure:

-

A solution of (S)-4-hydroxypyrrolidin-2-one in anhydrous THF is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the solution. The mixture is stirred at 0°C for 30 minutes to allow for the formation of the sodium salt.

-

Benzyl bromide is then added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, this compound, is purified by column chromatography on silica gel.

-

Applications in Drug Development and Medicinal Chemistry

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. These derivatives have shown diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.

The chiral nature of this compound makes it a particularly valuable intermediate for the synthesis of enantiomerically pure drug candidates. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of various substituents to modulate the biological activity and pharmacokinetic properties of the target molecules.

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, derivatives of 1-benzylpyrrolidin-2-one have been explored for their nootropic (cognitive-enhancing) effects.

Conclusion

This compound is a key chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and versatile functionality make it an attractive starting material for the asymmetric synthesis of complex, biologically active molecules. The synthetic route outlined in this guide, starting from (S)-malic acid, provides a practical approach for its preparation. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic and Structural Elucidation of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-Benzyl-4-hydroxypyrrolidin-2-one. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of fundamental compound properties and predicted spectroscopic data based on the analysis of its chemical structure and comparison with related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Compound Identification

Basic identifying information for this compound is crucial for sourcing and regulatory purposes.

| Property | Value |

| IUPAC Name | (4S)-1-benzyl-4-hydroxypyrrolidin-2-one |

| Synonyms | (S)-1-Benzyl-4-hydroxy-2-pyrrolidinone |

| CAS Number | 191403-66-4 |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Purity | Typically available at ≥95% to ≥97% purity[1][2] |

| Appearance | Liquid |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted) Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.50 | Singlet | 2H | Benzyl CH₂ |

| ~4.30 | Multiplet | 1H | CH-OH |

| ~3.40 | Multiplet | 2H | N-CH₂ (pyrrolidinone ring) |

| ~2.50 | Multiplet | 2H | CH₂-C=O (pyrrolidinone ring) |

| ~2.00 | Broad Singlet | 1H | OH |

¹³C NMR (Carbon NMR) Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~175.0 | C=O (amide) |

| ~137.0 | Aromatic C (quaternary) |

| ~128.8 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~68.0 | CH-OH |

| ~55.0 | N-CH₂ (pyrrolidinone ring) |

| ~48.0 | Benzyl CH₂ |

| ~40.0 | CH₂-C=O (pyrrolidinone ring) |

FTIR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2920, 2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (amide, lactam) |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1100 | Medium | C-O stretch (secondary alcohol) |

| ~740, 700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectral Data (Predicted)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 191.09 | High | [M]⁺ (Molecular Ion) |

| 173.08 | Moderate | [M - H₂O]⁺ |

| 106.06 | Moderate | [C₇H₆N]⁺ |

| 91.05 | High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 77.04 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the liquid sample directly onto the ATR crystal.

-

For transmission IR of a liquid, place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

-

Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragments. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

-

-

Mass Analysis:

-

Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-Depth Technical Guide to (S)-1-Benzyl-4-hydroxypyrrolidin-2-one (CAS 191403-66-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Benzyl-4-hydroxypyrrolidin-2-one, identified by the CAS number 191403-66-4, is a chiral organic compound belonging to the pyrrolidinone class. This class of compounds has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the fields of neuroscience and oncology. While specific research on CAS 191403-66-4 is limited in publicly available literature, this guide aims to provide a comprehensive overview of its known properties, safety information, and potential areas of application based on the activities of structurally related molecules.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This data is primarily sourced from chemical suppliers and databases.

| Property | Value | Reference |

| IUPAC Name | (4S)-1-benzyl-4-hydroxypyrrolidin-2-one | |

| CAS Number | 191403-66-4 | |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| Appearance | Not specified (likely a solid or oil) | |

| SMILES | O=C1N(Cc2ccccc2)C--INVALID-LINK--C1 | |

| InChI Key | OGAWUYQBXWYIJM-JTQLQIEISA-N |

Synthesis

A patented method for the synthesis of 4-hydroxy-2-pyrrolidinone from 4-amino-3-hydroxybutyric acid derivatives suggests a potential pathway. This process typically involves the intramolecular amidation of a 4-amino-3-hydroxybutyric acid ester. The stereochemistry at the C4 position would be established from the chiral starting material, (S)-4-amino-3-hydroxybutanoic acid. The subsequent N-benzylation could be achieved through standard methods, such as reaction with benzyl bromide in the presence of a base.

Caption: Plausible synthetic pathway for this compound.

Potential Biological Activity and Areas of Research

While direct biological data for CAS 191403-66-4 is scarce, the pyrrolidinone scaffold is a key feature in several classes of biologically active molecules.

Nootropic Activity

Pyrrolidinone derivatives, most notably piracetam and its analogues (the "racetams"), are well-known for their nootropic, or cognitive-enhancing, effects. These compounds are thought to modulate neurotransmission, enhance cerebral blood flow, and protect neurons from hypoxic damage. A structurally related compound, nebracetam (4-(aminomethyl)-1-benzylpyrrolidine-2-one), has been investigated for its potential to improve learning and memory. Given the structural similarity, it is plausible that this compound could exhibit some form of neuromodulatory or neuroprotective activity.

Caption: Hypothesized mechanism for potential nootropic activity.

Histone Deacetylase (HDAC) Inhibition

More recently, the pyrrolidinone scaffold has been incorporated into the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various cancers and neurological disorders. Some small molecules containing a pyrrolidinone moiety have been shown to inhibit HDACs, leading to the hyperacetylation of histones and other proteins, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: General experimental workflow for evaluating HDAC inhibitory activity.

Safety Information

Safety data for this compound is primarily available through Safety Data Sheets (SDS) from chemical suppliers. The following is a summary of the potential hazards. It is crucial to consult the full SDS before handling this compound.

| Hazard Category | Description |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Sensitization | May cause respiratory irritation. |

Handling and Storage:

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

This compound is a chiral pyrrolidinone derivative with potential for further investigation in the fields of neuropharmacology and oncology. While specific biological data for this compound is currently lacking in the public domain, the known activities of structurally similar molecules suggest that it may possess nootropic or HDAC inhibitory properties.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthetic protocol.

-

Conducting in vitro and in vivo studies to elucidate its biological activity, including its effects on neuronal function and as a potential HDAC inhibitor.

-

Performing structure-activity relationship (SAR) studies to identify key structural features for any observed biological activity.

This technical guide provides a foundational understanding of this compound based on available information. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. As with any research chemical, all handling and experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

An In-depth Technical Guide on the Role of Chiral Auxiliaries in Asymmetric Synthesis: A Focus on (S)-1-Benzyl-4-hydroxypyrrolidin-2-one and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial focus of this guide was on the specific chiral auxiliary, (S)-1-Benzyl-4-hydroxypyrrolidin-2-one. However, a comprehensive literature search revealed a scarcity of detailed experimental protocols and quantitative data for this particular compound. To provide a valuable and in-depth technical resource, this guide has been broadened to include well-documented, structurally related chiral auxiliaries, particularly the widely used Evans' oxazolidinones. The principles and methodologies described herein are fundamental to the field of asymmetric synthesis and are directly applicable to the use of various chiral auxiliaries, including pyrrolidine-based structures.

Introduction to Asymmetric Synthesis and Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule can profoundly influence its pharmacological activity and safety profile.[1] Asymmetric synthesis endeavors to produce a single enantiomer of a chiral molecule. One of the most robust and well-established strategies to achieve this is through the use of a chiral auxiliary.[2]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the reaction, the auxiliary is removed from the product and can often be recovered for reuse.[1]

The pyrrolidine scaffold is a privileged motif in many natural products and pharmaceutical agents. Chiral pyrrolidine derivatives, such as this compound, are valuable chiral building blocks in organic synthesis.[3] While specific data on its role as a chiral auxiliary is limited, its structural features are analogous to other successful chiral auxiliaries used in a variety of asymmetric transformations.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental workflow of employing a chiral auxiliary in asymmetric synthesis follows a three-step sequence:

-

Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently bonded to the prochiral substrate.

-

Diastereoselective Reaction: The key bond-forming reaction occurs, where the chiral auxiliary directs the approach of the reagent to one face of the substrate, resulting in the formation of one diastereomer in excess.

-

Cleavage of the Chiral Auxiliary: The auxiliary is removed from the newly chiral product, which now contains the desired stereocenter.

The following diagram illustrates this general workflow.

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Asymmetric Alkylation: A Case Study with Evans' Oxazolidinone Auxiliaries

Asymmetric alkylation is a fundamental C-C bond-forming reaction. Evans' oxazolidinones are a class of highly effective chiral auxiliaries for this transformation. The following sections detail the process using (S)-4-benzyl-2-oxazolidinone as a representative example, a close structural analog to the pyrrolidinone core.

Mechanism of Stereodirection

The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Caption: Logical relationship for stereocontrol in asymmetric alkylation.

Quantitative Data for Asymmetric Alkylation

The following table summarizes representative quantitative data for the asymmetric alkylation of N-acyl oxazolidinones.

| Substrate (N-Acyl Oxazolidinone) | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | 80-95 | >99:1 | [4] |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | 91 | 98:2 | [4] |

| N-Butyryl-(S)-4-benzyl-2-oxazolidinone | Methyl iodide | LDA | 85-95 | 99:1 | [4] |

| N-Phenylacetyl-(S)-4-benzyl-2-oxazolidinone | Ethyl iodide | NaHMDS | 89 | 97:3 | [4] |

Detailed Experimental Protocol: Asymmetric Benzylation

This protocol details the asymmetric benzylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

-

Stir the mixture at -78 °C for 15 minutes.

-

Add propionyl chloride (1.1 equiv.) dropwise.

-

Allow the reaction to warm to 0 °C and stir for 30 minutes.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.

Step 2: Diastereoselective Alkylation

-

To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add benzyl bromide (1.2 equiv.) dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified alkylated product (1.0 equiv.) in a 4:1 mixture of THF and water (0.2 M).

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.) in water.

-

Stir the mixture at 0 °C for 2 hours, then at room temperature for 1 hour.

-

Quench the excess peroxide by adding aqueous sodium sulfite solution.

-

Concentrate the mixture to remove THF.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1 with 1M HCl and extract the chiral carboxylic acid product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the enantiomerically enriched product.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with two contiguous stereocenters.

Mechanism of the Evans Aldol Reaction

The reaction proceeds through a Zimmerman-Traxler-type chair-like transition state. The formation of a (Z)-enolate using a boron reagent, followed by coordination of the aldehyde, leads to a highly organized transition state where the substituent on the chiral auxiliary dictates the facial selectivity of the enolate, and the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions.

Caption: Simplified signaling pathway for the Evans asymmetric aldol reaction.

Quantitative Data for Asymmetric Aldol Reactions

| N-Acyl Oxazolidinone | Aldehyde | Yield (%) | Diastereoselectivity (syn:anti) | Reference |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 80-92 | >99:1 | [5] |

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 85 | >99:1 | [5] |

| N-Acetyl-(S)-4-benzyl-2-oxazolidinone | Propionaldehyde | 75-85 | 95:5 | [5] |

Detailed Experimental Protocol: Asymmetric Aldol Reaction

-

To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv.) dropwise.

-

Add N,N-diisopropylethylamine (1.2 equiv.) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add the aldehyde (1.2 equiv.) dropwise.

-

Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer and methanol.

-

Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir for 1 hour.

-

Extract the product with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude aldol adduct by flash column chromatography.

-

The auxiliary can be cleaved under similar conditions as described for the alkylation product to yield the chiral β-hydroxy acid.

Conclusion

Chiral auxiliaries, such as this compound and its well-studied analogs like Evans' oxazolidinones, are indispensable tools in asymmetric synthesis. They provide a reliable and predictable method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. The ability to achieve high levels of diastereoselectivity, coupled with the potential for auxiliary recovery, makes this a powerful strategy for the synthesis of complex, enantiomerically pure molecules in both academic research and industrial drug development. The detailed protocols and quantitative data presented in this guide offer a practical framework for the application of these principles in the laboratory.

References

The Chiral Synthon: A Comprehensive Review of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern medicinal chemistry. (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, a valuable chiral intermediate, plays a crucial role in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth literature review of the primary synthetic routes to this key molecule, presenting comparative data, detailed experimental protocols, and visual representations of the synthetic pathways.

At a Glance: Comparing Synthetic Routes

The synthesis of this compound has been approached through several distinct strategies. The most prominent methods include biocatalytic hydroxylation and chemical synthesis from chiral precursors. Below is a summary of the key quantitative data associated with these routes for ease of comparison.

| Synthetic Route | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee%) | Key Advantages |

| Biocatalytic Hydroxylation | N-Benzylpyrrolidin-2-one | Sphingomonas sp. HXN-200 | 68%[1] | >99.9%[1] | High stereoselectivity, mild reaction conditions |

| Chemical Synthesis | L-Malic acid | Benzylamine, reducing agent (e.g., NaBH₄) | Not explicitly stated | High (implied by chiral starting material) | Utilizes a readily available chiral pool starting material |

Synthetic Pathways and Methodologies

This section delves into the detailed experimental protocols for the key synthetic routes to this compound, providing a step-by-step guide for laboratory application.

Biocatalytic Hydroxylation of N-Benzylpyrrolidin-2-one

This highly stereoselective method utilizes the microorganism Sphingomonas sp. HXN-200 to introduce a hydroxyl group at the C-4 position of N-benzylpyrrolidin-2-one, directly yielding the desired (S)-enantiomer with exceptional purity.[1]

Experimental Workflow:

Figure 1: General workflow for the biocatalytic synthesis.

Detailed Experimental Protocol:

-

Cultivation of Sphingomonas sp. HXN-200:

-

Prepare a seed culture by inoculating a suitable medium (e.g., nutrient broth) with a stock of Sphingomonas sp. HXN-200.

-

Incubate the seed culture at 30°C with shaking until a sufficient cell density is reached.

-

Inoculate a larger volume of production medium with the seed culture and incubate under the same conditions for 24-48 hours.

-

-

Biotransformation:

-

Harvest the cells from the production medium by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Resuspend the cells in the same buffer to a specific cell density (e.g., as determined by optical density).

-

To a reaction vessel containing the cell suspension, add N-benzylpyrrolidin-2-one (the substrate).

-

Incubate the reaction mixture at 30°C with shaking for 24-72 hours, monitoring the progress of the reaction by techniques such as TLC or HPLC.

-

-

Downstream Processing:

-

After the reaction is complete, separate the cells from the broth by centrifugation.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Chemical Synthesis from L-Malic Acid

This synthetic route utilizes the inherent chirality of L-malic acid, a readily available starting material from the chiral pool. The synthesis involves the formation of a succinimide intermediate followed by reduction.

Synthetic Pathway:

Figure 2: Chemical synthesis from L-Malic Acid.

Detailed Experimental Protocol:

-

Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione:

-

In a round-bottom flask, combine L-malic acid and benzylamine.

-

Heat the mixture, typically at a temperature range of 140-160°C, for several hours. The reaction can be performed neat or in a high-boiling solvent.

-

Monitor the reaction for the formation of water, which is a byproduct of the cyclization.

-

After the reaction is complete, cool the mixture and purify the resulting succinimide intermediate, often by recrystallization.

-

-

Reduction to this compound:

-

Dissolve the (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione intermediate in a suitable solvent, such as tetrahydrofuran (THF) or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

Stir the reaction mixture at a low temperature and then allow it to warm to room temperature, continuing to stir for several hours.

-

Quench the reaction by the careful addition of an acid (e.g., dilute HCl) or water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purify the final product by column chromatography.

-

Conclusion

Both the biocatalytic and chemical synthesis routes offer viable methods for obtaining the valuable chiral synthon, this compound. The biocatalytic approach using Sphingomonas sp. HXN-200 stands out for its exceptional enantioselectivity and environmentally benign reaction conditions. The chemical synthesis from L-malic acid provides a reliable alternative by leveraging a readily available and inexpensive chiral starting material. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scalability, desired optical purity, and available resources. This guide provides the foundational knowledge for professionals in the field to make informed decisions in the synthesis of this important chiral building block.

References

The Genesis and Evolution of Pyrrolidinone-Based Chiral Auxiliaries: A Technical Guide

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Among the most powerful tools in this endeavor are chiral auxiliaries, and within this class, those based on the pyrrolidinone scaffold have proven to be exceptionally versatile and effective. Derived from readily available and inexpensive chiral pool sources like proline and glutamic acid, these auxiliaries have revolutionized asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.

This in-depth technical guide explores the discovery, history, and application of pyrrolidinone-based chiral auxiliaries, providing detailed experimental protocols, quantitative data for key transformations, and a visual guide to the underlying principles of stereocontrol.

A Historical Perspective: From Proline to Powerful Auxiliaries

The story of pyrrolidinone-based chiral auxiliaries is intrinsically linked to the natural amino acid L-proline. Its rigid pyrrolidine ring and inherent chirality made it an attractive starting point for the development of stereodirecting groups.

A significant breakthrough came in 1976 with the pioneering work of E. J. Corey and Dieter Enders, who developed (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[1][2] These auxiliaries, derived from proline, proved highly effective for the asymmetric α-alkylation of ketones and aldehydes via their hydrazones.[1][2] The "SAMP/RAMP hydrazone method" became a foundational technique in asymmetric synthesis.[1][3]

Following this seminal work, the field expanded to include a variety of other proline and pyroglutamic acid-derived auxiliaries. Pyroglutamic acid, easily obtained from the cyclization of glutamic acid, offers a cheap and versatile chiral precursor.[4] The development of prolinol-derived amides further broadened the scope of these auxiliaries to asymmetric aldol reactions, conjugate additions, and Diels-Alder reactions.[5] C2-symmetric 2,5-disubstituted pyrrolidine derivatives have also emerged as powerful ligands and auxiliaries in a range of metal-catalyzed asymmetric transformations.[6][7]

Core Principles of Stereocontrol

The efficacy of pyrrolidinone-based chiral auxiliaries lies in their ability to create a highly ordered and sterically biased transition state. This is typically achieved through the formation of a rigid, chelated intermediate.[5] In the case of SAMP/RAMP hydrazones, the lithium azaenolate forms a six-membered ring-like structure where the lithium cation is chelated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group. This rigid conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus ensuring high stereoselectivity.

Similarly, in aldol reactions using prolinol-derived amides, the stereochemical outcome is governed by the formation of a rigid, six-membered chair-like transition state involving a metal cation that chelates the carbonyl oxygen and the oxygen of the prolinol moiety.[5] This chelation control is a recurring theme in the application of these auxiliaries and is the key to their high levels of asymmetric induction.

Key Classes of Pyrrolidinone-Based Chiral Auxiliaries and Their Applications

SAMP and RAMP Hydrazones: Masters of Asymmetric Alkylation

SAMP and RAMP remain the gold standard for the asymmetric alkylation of aldehydes and ketones. The methodology is robust and provides excellent stereocontrol for a wide range of electrophiles.

Quantitative Data for Asymmetric Alkylation using SAMP Hydrazone:

| Ketone/Aldehyde | Electrophile | Yield (%) | de (%) | ee (%) |

| Cyclohexanone | Methyl Iodide | 85-95 | >95 | >95 |

| Propanal | Benzyl Bromide | 70-80 | >98 | >98 |

| 3-Pentanone | Ethyl Iodide | 90 | ≥97 | ≥97[8] |

Prolinol-Derived Amides: Versatility in Carbon-Carbon Bond Formation

Amides derived from prolinol are highly effective auxiliaries for a variety of asymmetric transformations, including aldol, conjugate addition, and Diels-Alder reactions.

Quantitative Data for Asymmetric Aldol Reactions with Prolinol-Derived Amides: [5]

| Amide Derivative | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 80-90 |

| Acetyl-(S)-prolinol | Isobutyraldehyde | >90:10 | 75-85 |

Quantitative Data for Asymmetric Diels-Alder Reactions with N-Acryloyl Prolinol Derivatives:

| Diene | Dienophile (N-acryloyl prolinol deriv.) | Lewis Acid | Yield (%) | de (%) |

| Cyclopentadiene | N-acryloyl-(S)-prolinol methyl ether | TiCl4 | 80-90 | >95 |

| Isoprene | N-crotonyl-(S)-prolinol methyl ether | Et2AlCl | 75-85 | >90 |

Pyroglutamic Acid Derivatives: Privileged Precursors for Complex Syntheses

Pyroglutamic acid serves as an inexpensive and versatile chiral starting material for the synthesis of a wide array of chiral auxiliaries and, ultimately, complex bioactive molecules.[4] Auxiliaries derived from pyroglutamic acid have been successfully employed in asymmetric Diels-Alder reactions and conjugate additions.

Quantitative Data for Asymmetric Michael Addition using Pyroglutamic Acid-Derived Auxiliaries:

| Michael Acceptor | Michael Donor | Auxiliary | Yield (%) | de (%) | ee (%) |

| Chalcone | Diethyl Malonate | (S)-5-pyrrolidin-2-one derivative | 85-95 | >90 | >90 |

| Nitro-styrene | Acetylacetone | (S)-N-acryloyl-pyrrolidin-2-one | 80-90 | >95 | >95 |

Experimental Protocols

Asymmetric Alkylation of 3-Pentanone using the SAMP Hydrazone Method

This protocol details the synthesis of (S)-4-methyl-3-heptanone.

Step 1: Formation of 3-Pentanone SAMP Hydrazone To a flask under an inert atmosphere, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and a slight excess of 3-pentanone. Heat the mixture gently (e.g., 60 °C) overnight. After cooling, dilute the mixture with diethyl ether and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude hydrazone can be purified by distillation.[8]

Step 2: Deprotonation and Alkylation Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at 0 °C. Cool the LDA solution to -78 °C and slowly add a solution of the 3-pentanone SAMP hydrazone in anhydrous THF. Stir the mixture at -78 °C for several hours to ensure complete deprotonation. Add the electrophile (e.g., ethyl iodide) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with water and extract the product with diethyl ether.[8]

Step 3: Cleavage of the Hydrazone Dissolve the crude alkylated hydrazone in a suitable solvent like dichloromethane and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with nitrogen to remove excess ozone and then allow it to warm to room temperature. The product, (S)-4-methyl-3-heptanone, can be isolated and purified by distillation. The chiral auxiliary can be recovered.[8]

Asymmetric Aldol Reaction with a Prolinol-Derived Amide

Step 1: Amide Formation Acylate (S)-prolinol with the desired acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane at 0 °C to room temperature. The resulting amide can be purified by chromatography.[5]

Step 2: Enolate Formation Dissolve the prolinol-derived amide in anhydrous THF and cool to -78 °C. Add a strong base, such as LDA or a Grignard reagent, dropwise to generate the corresponding enolate. Stir the solution at this temperature for about an hour.[5]

Step 3: Aldol Addition Add the desired aldehyde to the enolate solution at -78 °C. Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC).[5]

Step 4: Workup and Auxiliary Removal Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH4) to yield the chiral β-hydroxy acid or alcohol, respectively.[5]

Visualizing the Logic of Asymmetric Synthesis with Pyrrolidinone Auxiliaries

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the application of pyrrolidinone-based chiral auxiliaries.

Conclusion

Pyrrolidinone-based chiral auxiliaries have had a profound and lasting impact on the field of asymmetric synthesis. From the early breakthroughs with SAMP and RAMP to the diverse applications of prolinol amides and pyroglutamic acid derivatives, these powerful tools, born from the chiral pool, continue to enable the efficient and elegant construction of complex chiral molecules. For researchers in academia and industry, a deep understanding of their history, mechanisms, and practical applications is essential for the continued advancement of stereoselective synthesis and the development of new medicines and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Blueprint: An In-depth Technical Guide to the Synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical induction mechanisms governing the synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one, a valuable chiral building block in pharmaceutical development. The document details both biocatalytic and chemocatalytic approaches, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate a deep understanding of the underlying principles of stereocontrol.

Introduction

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and the introduction of a stereodefined hydroxyl group at the 4-position significantly expands its utility as a chiral synthon. The (S)-enantiomer of 1-Benzyl-4-hydroxypyrrolidin-2-one, in particular, serves as a key intermediate in the synthesis of a variety of bioactive molecules. Achieving high enantiopurity in its synthesis is therefore of paramount importance. This guide explores the two primary strategies for achieving this: the highly selective enzymatic hydroxylation of a prochiral precursor and the well-established asymmetric reduction of a corresponding ketone.

Biocatalytic Approach: Regio- and Stereoselective Hydroxylation

A highly efficient and selective method for the synthesis of this compound involves the whole-cell biocatalytic hydroxylation of N-benzylpyrrolidin-2-one. The microorganism Sphingomonas sp. HXN-200 has been identified as a particularly effective biocatalyst for this transformation, exhibiting excellent regio- and stereoselectivity.[1]

Mechanism of Stereochemical Induction

The enzymatic hydroxylation is catalyzed by a cytochrome P450 monooxygenase from Sphingomonas sp. HXN-200. The stereochemical outcome is dictated by the specific three-dimensional arrangement of the substrate within the enzyme's active site. The enzyme orients the N-benzylpyrrolidin-2-one molecule in a way that exposes only one specific C-H bond at the C4 position to the reactive iron-oxo species of the P450 catalyst. This precise positioning ensures that the hydroxylation occurs exclusively on one face of the pyrrolidinone ring, leading to the formation of the (S)-enantiomer with exceptional fidelity.

Quantitative Data

The biocatalytic hydroxylation of N-benzylpyrrolidin-2-one using Sphingomonas sp. HXN-200 demonstrates superior performance in terms of stereoselectivity.

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

| N-benzylpyrrolidin-2-one | Sphingomonas sp. HXN-200 | This compound | 68% | >99.9% |

Table 1: Quantitative data for the biocatalytic hydroxylation.[1]

Experimental Protocol

Materials:

-

Sphingomonas sp. HXN-200 cells

-

N-benzylpyrrolidin-2-one

-

Phosphate buffer (pH 7.2)

-

Glucose

-

Ethyl acetate

Procedure:

-

Sphingomonas sp. HXN-200 is cultivated in a suitable growth medium and harvested by centrifugation.

-

The harvested cells are washed with phosphate buffer (50 mM, pH 7.2).

-

The washed cells are resuspended in the same buffer containing glucose (as a source of reducing equivalents).

-

N-benzylpyrrolidin-2-one is added to the cell suspension.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24-48 hours).

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the mixture is extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford pure this compound.

Logical Workflow

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemocatalytic Approach: Asymmetric Reduction of 1-Benzylpyrrolidine-2,4-dione

The asymmetric reduction of the prochiral ketone, 1-benzylpyrrolidine-2,4-dione, offers a powerful chemical route to this compound. Among the various methods for enantioselective ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable strategy.

Mechanism of Stereochemical Induction in CBS Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to direct the stereoselective transfer of a hydride from a borane reagent (e.g., borane-dimethyl sulfide complex) to the ketone. The mechanism proceeds through the following key steps:

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane molecule. This coordination enhances the Lewis acidity of the boron atom within the catalyst ring and activates the borane as a hydride donor.

-

Coordination to the Ketone: The more Lewis acidic boron atom of the catalyst-borane complex then coordinates to the carbonyl oxygen of the 1-benzylpyrrolidine-2,4-dione. Steric factors favor coordination to the lone pair of the carbonyl oxygen that is sterically more accessible. The bulky benzyl group on the nitrogen atom and the pyrrolidinone ring structure influence this preferential binding.

-

Stereoselective Hydride Transfer: The coordinated ketone is then positioned for an intramolecular hydride transfer from the borane moiety. This occurs via a highly organized, six-membered chair-like transition state. The stereochemistry of the final alcohol is determined by the facial selectivity of this hydride transfer, which is controlled by the chiral environment of the oxazaborolidine catalyst. The catalyst effectively shields one face of the carbonyl group, forcing the hydride to attack from the opposite, less hindered face.

-

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and the chiral oxazaborolidine catalyst is regenerated to participate in another catalytic cycle.

Caption: Simplified signaling pathway of the CBS reduction mechanism.

Quantitative Data

| Substrate | Catalyst | Reductant | Solvent | Temperature (°C) | Expected Yield | Expected ee (%) |

| 1-Benzylpyrrolidine-2,4-dione | (R)-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 to 0 | High | >95 |

Table 2: Expected quantitative data for the CBS reduction of 1-benzylpyrrolidine-2,4-dione.

Experimental Protocol

Materials:

-

1-Benzylpyrrolidine-2,4-dione

-

(R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 N)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (e.g., 0.1 equivalents) is added to a flame-dried, argon-purged flask containing anhydrous THF at 0 °C.

-

Borane-dimethyl sulfide complex (e.g., 1.0 equivalent) is added dropwise to the catalyst solution, and the mixture is stirred for 15 minutes.

-

A solution of 1-benzylpyrrolidine-2,4-dione in anhydrous THF is added slowly to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C and monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 N HCl.

-

The mixture is stirred for 30 minutes, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to yield this compound.

Conclusion

Both biocatalytic and chemocatalytic methods provide effective and highly stereoselective pathways to this compound. The choice of method will depend on factors such as substrate availability, scale of synthesis, and the desired level of "greenness" of the process. The enzymatic hydroxylation with Sphingomonas sp. HXN-200 offers exceptional enantioselectivity under mild aqueous conditions. The Corey-Bakshi-Shibata reduction, on the other hand, is a robust and well-understood chemical method that provides high enantioselectivity for a broad range of ketones and is readily amenable to scale-up. This guide provides the foundational knowledge and practical details necessary for researchers to implement these powerful stereoselective transformations in their own work.

References

A Framework for Theoretical and Computational Analysis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one

Introduction

(S)-1-Benzyl-4-hydroxypyrrolidin-2-one is a chiral organic compound featuring a pyrrolidinone core, a structural motif present in various biologically active molecules. The pyrrolidinone ring is a key pharmacophore in several classes of drugs, including nootropics like piracetam. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is crucial for elucidating its potential biological activity and for designing novel derivatives with improved pharmacological profiles.

Theoretical and computational chemistry offer powerful tools to investigate the molecular properties of this compound at an atomic level. This guide outlines the standard computational approaches that can be employed, from geometry optimization and electronic structure analysis to conformational sampling and molecular docking.

Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic properties of small molecules. These calculations provide foundational data for further computational studies.

Computational Protocol: Geometry Optimization and Electronic Properties

A typical workflow for DFT analysis would involve the following steps:

-

Initial Structure Preparation: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common approach is to use a functional like B3LYP with a basis set such as 6-311++G(d,p).

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Following optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Caption: A typical workflow for DFT calculations.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be generated from DFT calculations. The values presented are hypothetical and for illustrative purposes only.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| C-N | ~1.36 Å | |

| C-OH | ~1.43 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-CH2(benzyl) | ~122° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Table 2: Calculated Electronic Properties

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

| Dipole Moment | ~ 3.5 D |

Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional conformation. This compound has several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring these conformations.

Computational Protocol: Molecular Dynamics Simulation

A standard protocol for MD simulation would be:

-

System Preparation: The optimized structure of the molecule is placed in a simulation box, typically solvated with an explicit solvent like water.

-

Force Field Assignment: A suitable force field (e.g., AMBER, CHARMM) is applied to describe the inter- and intramolecular interactions.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A long simulation is run to sample the conformational space of the molecule.

-

Trajectory Analysis: The resulting trajectory is analyzed to identify the most populated conformations and the energetic barriers between them.

Caption: A generalized workflow for molecular dynamics simulations.

Expected Quantitative Data

MD simulations would yield data on the relative populations and energies of different conformers.

Table 3: Major Conformers and Their Properties (Hypothetical)

| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) |

| 1 | 0.00 | 65 | Torsion(Cα-Cβ-N-Cγ) = X° |

| 2 | 1.25 | 25 | Torsion(Cα-Cβ-N-Cγ) = Y° |

| 3 | 2.50 | 10 | Torsion(Cα-Cβ-N-Cγ) = Z° |

Conclusion

While specific computational studies on this compound are yet to be published, the framework outlined in this guide provides a clear path for its theoretical investigation. By employing standard computational chemistry techniques such as DFT and MD simulations, researchers can gain valuable insights into the structural and electronic properties of this molecule. This knowledge is essential for understanding its potential biological role and for the rational design of new, more effective therapeutic agents based on the hydroxypyrrolidin-2-one scaffold. The data generated from such studies would be invaluable for the drug development community.

Methodological & Application

Application Notes: Stereoselective Synthesis of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one

Introduction

(S)-1-Benzyl-4-hydroxypyrrolidin-2-one is a valuable chiral building block in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged motif found in a wide array of natural products and pharmaceuticals.[1][2] Specifically, the stereochemistry at the C4 position is crucial for the biological activity of many target molecules, making enantiomerically pure intermediates like this compound highly sought after. This document outlines two robust and highly stereoselective protocols for its synthesis: a biocatalytic asymmetric reduction and a chemo-catalytic asymmetric hydrogenation. These methods are designed to provide high yields and excellent enantiomeric excess (ee), meeting the stringent demands of pharmaceutical research and development.

Protocol 1: Biocatalytic Asymmetric Reduction of 1-Benzylpyrrolidine-2,4-dione

This protocol utilizes a ketoreductase enzyme to achieve the stereoselective reduction of the prochiral ketone, 1-Benzylpyrrolidine-2,4-dione, to the desired (S)-enantiomer of the corresponding alcohol. Biocatalytic methods are advantageous due to their exceptional selectivity under mild reaction conditions.[3]

Experimental Workflow: Biocatalytic Reduction

Caption: Workflow for the biocatalytic synthesis of this compound.

Detailed Experimental Protocol

-

Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 7.5.

-

Reaction Setup: In a temperature-controlled reaction vessel, add the Tris-HCl buffer. To this, dissolve NADP+ (1 mM), D-glucose (100 mM), and isopropanol (10% v/v) which serves as a co-substrate for cofactor regeneration.

-

Enzyme Addition: Add a commercially available ketoreductase (KRED) known for reducing cyclic ketones (e.g., from Candida or an engineered variant) and a glucose dehydrogenase (GDH) for cofactor regeneration.

-

Substrate Addition: Dissolve 1-Benzylpyrrolidine-2,4-dione (1 equivalent) in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture to achieve a final substrate concentration of 10-50 mM.

-

Incubation: Seal the vessel and incubate the mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours. Monitor the reaction progress using TLC or HPLC.

-

Work-up: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Representative Data

| Substrate | Biocatalyst System | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-Benzylpyrrolidine-2,4-dione | KRED / GDH | 30 | 24 | ~85-95 | >99% (S) |

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol employs a chiral ruthenium-based catalyst, such as a Ru-BINAP complex, for the asymmetric hydrogenation of a suitable prochiral precursor like 1-benzyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one. This method is highly efficient and scalable, making it suitable for industrial applications.[4]

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for the Ru-catalyzed asymmetric hydrogenation synthesis.

Detailed Experimental Protocol

-

Catalyst Preparation: In a glovebox, add the chiral ruthenium catalyst, such as RuCl[(p-cymene)((S)-BINAP)]Cl (0.1-1 mol%), and the substrate (1-benzyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one, 1 equivalent) to a high-pressure autoclave.

-

Reaction Setup: Remove the autoclave from the glovebox and add a degassed solvent, such as methanol, via cannula.

-

Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 bar).

-

Incubation: Heat the reaction mixture to 50°C and stir vigorously for 12-24 hours. Monitor the reaction by taking aliquots (after safely venting and re-pressurizing) and analyzing via HPLC.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purification: Remove the solvent under reduced pressure. Purify the residue using silica gel column chromatography to isolate the final product.

-

Analysis: Characterize the product by NMR and MS and determine the enantiomeric excess using chiral HPLC.

Representative Data

| Substrate | Catalyst (mol%) | Ligand | H₂ Pressure (bar) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-benzyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one | 0.5 | (S)-BINAP | 50 | Methanol | ~90-98 | >98% (S) |

Product Characterization

| Parameter | Data |

| IUPAC Name | (4S)-1-benzyl-4-hydroxypyrrolidin-2-one[5] |

| CAS Number | 191403-66-4[5] |

| Molecular Formula | C₁₁H₁₃NO₂[5] |

| Molecular Weight | 191.23 g/mol |

| Appearance | White to off-white solid or viscous liquid[5] |

| Purity | >95%[5] |

Applications in Drug Development

The pyrrolidine core is a key component in a vast number of FDA-approved drugs.[1] Chiral 4-hydroxypyrrolidin-2-one derivatives, such as the title compound, are critical intermediates for synthesizing complex molecules with specific stereochemical requirements. They are used in the development of agents targeting a range of conditions, including antivirals, neuroleptics, and anti-cancer therapies. The ability to produce this intermediate in high enantiomeric purity is essential for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

Biocatalytic Synthesis of (S)-N-benzyl-4-hydroxypyrrolidin-2-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the biocatalytic synthesis of the chiral building block, (S)-N-benzyl-4-hydroxypyrrolidin-2-one. This synthesis utilizes a whole-cell biocatalyst, Sphingomonas sp. HXN-200, or a recombinant E. coli expressing the P450pyr monooxygenase from this strain. The regio- and stereoselective hydroxylation of N-benzyl-pyrrolidin-2-one at the C4 position offers a green and efficient alternative to traditional chemical synthesis.

Introduction

(S)-N-benzyl-4-hydroxypyrrolidin-2-one is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Traditional chemical methods for its synthesis often require multiple steps, harsh reaction conditions, and may produce racemic mixtures requiring challenging resolution. Biocatalysis, using whole-cell systems or isolated enzymes, presents a more sustainable and selective approach. Sphingomonas sp. HXN-200 possesses a cytochrome P450 monooxygenase (P450pyr) that has been shown to catalyze the hydroxylation of N-benzyl-pyrrolidin-2-one with excellent enantioselectivity, yielding the desired (S)-enantiomer.[1] This protocol outlines the procedures for utilizing both the wild-type Sphingomonas sp. HXN-200 and a recombinant E. coli strain expressing the P450pyr enzyme for this biotransformation.

Data Presentation

The following tables summarize the quantitative data obtained from the biocatalytic hydroxylation of N-benzyl-pyrrolidin-2-one.

Table 1: Biocatalytic Performance of Sphingomonas sp. HXN-200 and Recombinant E. coli

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Product Concentration (mM) |

| Sphingomonas sp. HXN-200 | N-benzyl-pyrrolidin-2-one | (S)-N-benzyl-4-hydroxypyrrolidin-2-one | 68 | >99.9 | - |

| Recombinant E. coli (P450pyr) | N-benzyl-pyrrolidin-2-one | (S)-N-benzyl-4-hydroxypyrrolidin-2-one | - | >99 | 10.8 |

Table 2: Enzyme Activity for Hydroxylation Reactions

| Biocatalyst | Substrate | Specific Activity (U/g cdw) |

| Recombinant E. coli (P450pyr) | N-benzyl-pyrrolidin-2-one | 4.1 |

| Recombinant E. coli (P450pyr) | N-benzyloxycarbonylpyrrolidine | 9.9 |

One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. cdw = cell dry weight

Signaling Pathways and Experimental Workflows

Biocatalytic Reaction Pathway

The core of this process is the regio- and stereoselective hydroxylation of the pyrrolidinone ring by a P450 monooxygenase.

Caption: Biocatalytic hydroxylation of N-benzyl-pyrrolidin-2-one.

Experimental Workflow

The overall process from catalyst preparation to product analysis is outlined below.

Caption: Workflow for biocatalytic synthesis and analysis.

Experimental Protocols

Protocol 1: Cultivation of Sphingomonas sp. HXN-200

Materials:

-

Sphingomonas sp. HXN-200 culture

-

Nutrient Broth (NB) medium or other suitable growth medium

-

Sterile baffled flasks

-

Incubator shaker

Procedure:

-

Prepare sterile Nutrient Broth medium.

-

Inoculate a single colony of Sphingomonas sp. HXN-200 into a starter culture (5-10 mL in a 50 mL flask).

-